

# Spectroscopic Properties of Salicylaldoxime: A Technical Guide

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## Compound of Interest

Compound Name: *Salicylaldoxime*

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This technical guide provides an in-depth analysis of the spectroscopic properties of **Salicylaldoxime**, a versatile organic compound with applications in chelation, analytical chemistry, and as a precursor in synthetic chemistry. This document details the Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of **Salicylaldoxime**, offering a valuable resource for its identification, characterization, and utilization in research and development.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of **Salicylaldoxime** reveals electronic transitions within the molecule, primarily associated with its aromatic ring and conjugated system. The absorption profile is notably sensitive to the pH of the solution due to the presence of acidic phenolic and oxime hydroxyl groups.

## Data Presentation

The UV-Vis absorption maxima for **Salicylaldoxime** in aqueous solution are influenced by pH, reflecting the different protonated and deprotonated species present.

Table 1: UV-Vis Absorption Maxima of **Salicylaldoxime** at Various pH Values

pH Range	Predominant Species	$\lambda_{\text{max}}$ (nm)	Molar Absorptivity ( $\epsilon$ )	Reference
0.8 - 6.6	H <sub>2</sub> L (Neutral)	~260, ~310	Not specified	[1]
6.6 - 10.2	HL <sup>-</sup> (Phenolic deprotonation)	Not specified	Not specified	[1]
10.2 - 12.9	L <sup>2-</sup> (Phenolic and oxime deprotonation)	Not specified	Not specified	[1]

Note: The exact  $\lambda_{\text{max}}$  and molar absorptivity can vary with solvent and precise pH. A study conducted at a concentration of  $1 \times 10^{-4}$  M in water with an ionic strength of 0.5 M NaCl demonstrated these pH-dependent shifts[1][2].

## Experimental Protocol: UV-Vis Spectroscopy

This protocol outlines the procedure for obtaining a UV-Vis spectrum of **Salicylaldoxime**.

### 1. Materials and Equipment:

- **Salicylaldoxime**
- Spectrophotometric grade solvent (e.g., ethanol, deionized water)
- Volumetric flasks and pipettes
- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)
- pH meter and buffer solutions (for pH-dependent studies)

### 2. Sample Preparation:

- Prepare a stock solution of **Salicylaldoxime** of known concentration (e.g.,  $1 \times 10^{-3}$  M) in the chosen solvent.

- From the stock solution, prepare a dilute solution (e.g.,  $1 \times 10^{-4}$  M) for analysis.
- For pH-dependent studies, adjust the pH of the aqueous solution using appropriate buffers or dilute acid/base.

### 3. Instrumental Analysis:

- Turn on the spectrophotometer and allow the lamps to warm up.
- Set the wavelength range for scanning (e.g., 200-400 nm).
- Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.
- Rinse the cuvette with the sample solution and then fill it with the sample.
- Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

### Diagram of UV-Vis Spectroscopy Workflow



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Caption: Workflow for UV-Vis spectroscopic analysis of **Salicylaldehyde**.

## Infrared (IR) Spectroscopy

The IR spectrum of **Salicylaldehyde** provides information about its functional groups, with characteristic absorption bands for the hydroxyl (O-H), carbon-hydrogen (C-H), carbon-nitrogen (C=N), and carbon-carbon (C=C) bonds.

## Data Presentation

The following table summarizes the key IR absorption bands for **Salicylaldehyde**.

Table 2: Characteristic IR Absorption Bands of **Salicylaldoxime**

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group	Reference
~3400-3200	O-H stretch (broad)	Phenolic and Oxime OH	
~3050	C-H stretch	Aromatic C-H	
~1620	C=N stretch	Oxime	
~1590, 1490, 1460	C=C stretch	Aromatic ring	
~1280	C-O stretch	Phenolic C-O	
~970	N-O stretch	Oxime	

Note: The exact positions of the peaks can be influenced by the sampling method (e.g., KBr pellet, Nujol mull, ATR).

## Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

This protocol describes the preparation of a potassium bromide (KBr) pellet for obtaining the IR spectrum of solid **Salicylaldoxime**.

### 1. Materials and Equipment:

- **Salicylaldoxime**
- Spectroscopic grade KBr powder (anhydrous)
- Agate mortar and pestle
- Pellet press and die
- FTIR spectrometer

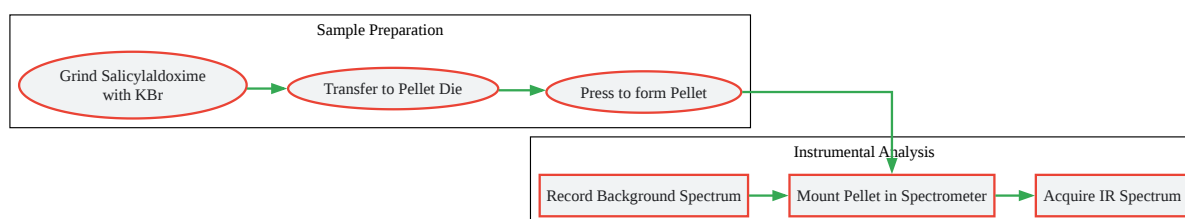
### 2. Sample Preparation:

- Thoroughly dry the KBr powder in an oven to remove any moisture.
- Place a small amount of **Salicylaldehyde** (1-2 mg) and approximately 100-200 mg of dry KBr in the agate mortar.
- Grind the mixture until a fine, homogeneous powder is obtained.
- Transfer the powder to the die of the pellet press.
- Apply pressure to the die to form a transparent or translucent pellet.

### 3. Instrumental Analysis:

- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Record the background spectrum (air).
- Acquire the IR spectrum of the sample over the desired range (e.g., 4000-400  $\text{cm}^{-1}$ ).

#### Diagram of FTIR Spectroscopy Workflow (KBr Pellet)



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Caption: Workflow for FTIR analysis of **Salicylaldehyde** using the KBr pellet method.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of **Salicylaldoxime**. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for structural elucidation and purity assessment.

### Data Presentation

The following tables present the  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **Salicylaldoxime**.

Table 3:  $^1\text{H}$  NMR Chemical Shifts of **Salicylaldoxime** (in  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Reference
~11.0	s	1H	Phenolic OH	
~9.5	s	1H	Oxime OH	
~8.1	s	1H	CH=N	
~7.4-6.8	m	4H	Aromatic CH	

Note: Chemical shifts are referenced to TMS ( $\delta = 0$  ppm). The exact chemical shifts and multiplicities can vary with the solvent and spectrometer frequency.

Table 4:  $^{13}\text{C}$  NMR Chemical Shifts of **Salicylaldoxime**

Chemical Shift ( $\delta$ , ppm)	Assignment	Reference
~157	C-OH (aromatic)	
~148	CH=N	
~132-116	Aromatic CH	
~118	C-CH=N (aromatic)	

Note: The specific assignments of the aromatic carbons can be confirmed using 2D NMR techniques.

## Experimental Protocol: NMR Spectroscopy

This protocol outlines the general procedure for acquiring  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **Salicylaldoxime**.

### 1. Materials and Equipment:

- **Salicylaldoxime**
- Deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ )
- NMR tube (5 mm)
- Pipette
- NMR spectrometer

### 2. Sample Preparation:

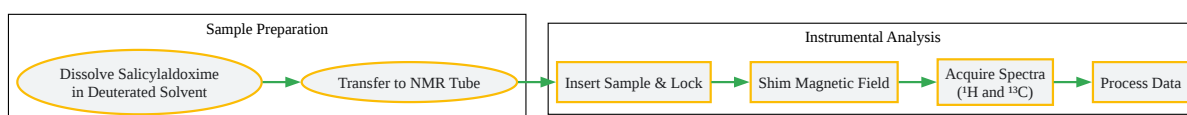
- Dissolve 5-10 mg of **Salicylaldoxime** in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.
- Ensure the sample is fully dissolved.
- Transfer the solution to a clean, dry NMR tube.
- Cap the NMR tube securely.

### 3. Instrumental Analysis:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity.
- Acquire the  $^1\text{H}$  NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

- Acquire the  $^{13}\text{C}$  NMR spectrum, which may require a larger number of scans for adequate signal-to-noise.
- Process the spectra (Fourier transform, phase correction, baseline correction, and referencing).

#### Diagram of NMR Spectroscopy Workflow



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Caption: Workflow for NMR spectroscopic analysis of **Salicylaldoxime**.

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## References

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